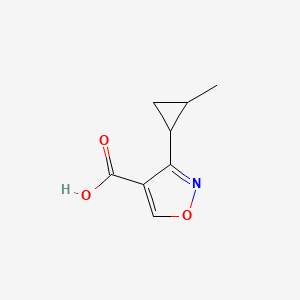

3-(2-Methylcyclopropyl)-1,2-oxazole-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, the Suzuki–Miyaura coupling is a widely used carbon–carbon bond-forming reaction . It uses organoboron reagents and is known for its mild and functional group tolerant reaction conditions . Another method involves the diastereoselective, formal nucleophilic substitution of chiral, non-racemic bromocyclopropanes .

Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a key reaction involving organoboron compounds . It involves the oxidative addition of electrophilic organic groups and transmetalation of nucleophilic organic groups from boron to palladium . Another reaction involves the protodeboronation of alkyl pinacol boronic esters .

科学的研究の応用

Convenient Access to Spiro[cyclopropane‐1,4′‐oxazoline]s

Research by Dalai et al. (2008) demonstrates a method for synthesizing 4-spirocyclopropanated methyl oxazolinecarboxylates through Michael additions and subsequent ring closure. The process yields free carboxylic acids with excellent efficiency, which were further utilized in coupling reactions to produce anilides and benzoxazole derivatives. This study highlights the compound's role in facilitating the synthesis of spiro[cyclopropane-1,4′-oxazoline]s, showcasing its versatility in organic synthesis Dalai, S., Es-Sayed, M., Nötzel, M. W., & Meijere, A. (2008).

Regiospecific Syntheses of Δ4-1,2,4-Oxadiazolin-3-carboxylic Acids

Pavez et al. (1987) describe the regiospecific synthesis of Δ4-1,2,4-oxadiazolin-3-carboxylic acids via 1,3-dipolar cycloaddition between Δ2-oxazolin-5-ones and nitrosobenzene. This method emphasizes the compound's utility in constructing oxadiazolin-3-carboxylic acids, underscoring its significance in the synthesis of heterocyclic compounds Pavez, H., Márquez, A., Navarrete, P., Tzichinovsky, S., & Rodríguez, H. (1987).

Oxazole Synthesis via Gold-Catalyzed Strategy

Luo et al. (2012) developed an efficient synthesis of 2,4-disubstituted oxazoles through a gold-catalyzed [3 + 2] annulation between a terminal alkyne and a carboxamide. The study illustrates the compound's role in the creation of oxazole rings, a crucial structural motif in natural products, via an innovative gold catalysis approach Luo, Y., Ji, K., Li, Y., & Zhang, L. (2012).

Synthesis of Constrained ACC Derivatives

Szakonyi et al. (2002) focused on synthesizing doubly constrained 1-aminocyclopropane-1-carboxylic acid (ACC) derivatives through a cyclopropanation process. This research underscores the compound's importance in synthesizing complex heterocyclic systems, offering a new type of heterocyclic system Szakonyi, Z., Fülöp, F., Tourwé, D., & Kimpe, N. de (2002).

Antibacterial Activities of Quinolones with Heterocyclic Substituents

Cooper et al. (1990) synthesized a series of quinolones with heterocyclic substituents, including oxazoles, and evaluated their antibacterial activities. This study demonstrates the potential of oxazole derivatives in medicinal chemistry, specifically in developing new antibacterial agents Cooper, C. S., Klock, P. L., Chu, D., & Fernandes, P. (1990).

作用機序

Safety and Hazards

Safety data sheets (SDS) provide information about the potential hazards of a compound and how to work safely with it. An SDS for a similar compound, phenylboronic acid, indicates that it is harmful if swallowed . Always refer to the SDS of the specific compound for accurate safety and hazard information.

特性

IUPAC Name |

3-(2-methylcyclopropyl)-1,2-oxazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-4-2-5(4)7-6(8(10)11)3-12-9-7/h3-5H,2H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBJUTYVSYLOKGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1C2=NOC=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1,5-Dimethylpyrazol-3-yl)-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2756069.png)

![(E)-2-amino-N-cyclohexyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2756072.png)

![[2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]pyrimidin-4-yl] trifluoromethanesulfonate](/img/structure/B2756074.png)

![4-isopropoxy-N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2756083.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2756085.png)